2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone
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Overview
Description
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzimidazole ring, with a nitrophenyl group attached to the methanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and nitration reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and catalysis.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of phosphodiesterase 10A (PDE10A), leading to increased levels of cyclic nucleotides and modulation of signaling pathways . This inhibition can result in various physiological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone can be compared with other imidazobenzimidazole derivatives, such as:
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl: Similar structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Used as an n-type dopant in electronic devices, highlighting its unique application in the semiconductor industry.
N-[(2S)-2-Phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl]ethan-1-one: Another derivative with distinct pharmacological activities, emphasizing the diversity within this class of compounds.
Properties
CAS No. |
327078-81-9 |
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Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-5-7-12(8-6-11)20(22)23)19-10-9-18-14-4-2-1-3-13(14)17-16(18)19/h1-8H,9-10H2 |
InChI Key |
IOFOVUBOJCVNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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